![molecular formula C21H23N3O2 B5367034 2-[4-(2-furylmethyl)-1-piperazinyl]-N-1-naphthylacetamide](/img/structure/B5367034.png)
2-[4-(2-furylmethyl)-1-piperazinyl]-N-1-naphthylacetamide
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Overview
Description
2-[4-(2-furylmethyl)-1-piperazinyl]-N-1-naphthylacetamide, commonly known as FMPA, is a chemical compound that has gained significant attention in the field of scientific research. FMPA has been extensively studied for its potential therapeutic applications due to its unique chemical structure and mechanism of action.
Mechanism of Action
The mechanism of action of FMPA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell proliferation and differentiation. FMPA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
FMPA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell proliferation and differentiation, and to induce apoptosis in cancer cells. FMPA has also been shown to inhibit the growth of new blood vessels, which is important for the growth and spread of tumors.
Advantages and Limitations for Lab Experiments
One of the advantages of FMPA is its potent antitumor activity, which makes it a promising candidate for cancer therapy. However, one of the limitations of FMPA is its potential toxicity, which needs to be carefully monitored in preclinical and clinical studies.
Future Directions
There are several future directions for the study of FMPA. One potential area of research is the development of new FMPA derivatives with improved potency and selectivity for specific types of cancer. Another area of research is the investigation of FMPA's potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to better understand the mechanism of action of FMPA and its potential use in the treatment of neurological disorders.
Synthesis Methods
The synthesis of FMPA involves the condensation of 2-naphthylacetic acid with 2-furylmethylamine and subsequent reaction with piperazine. The reaction is carried out under specific conditions to ensure high yield and purity of the final product.
Scientific Research Applications
FMPA has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. FMPA has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c25-21(22-20-9-3-6-17-5-1-2-8-19(17)20)16-24-12-10-23(11-13-24)15-18-7-4-14-26-18/h1-9,14H,10-13,15-16H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIZHJQDCPEHSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)CC(=O)NC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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